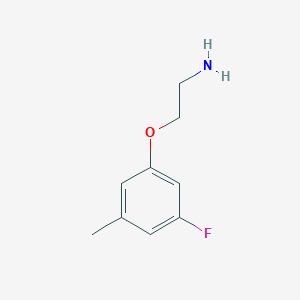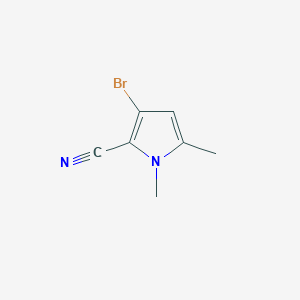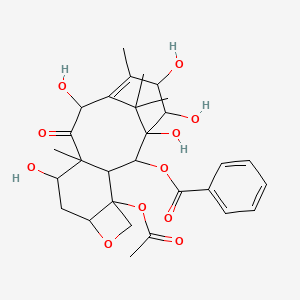![molecular formula C10H8O2 B12064475 6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)
6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE is an organic compound with the molecular formula C10H8O2 and a molecular weight of 160.16932 g/mol . This compound is part of the benzodioxine family, characterized by a benzene ring fused with a dioxine ring. The presence of an ethynyl group at the 6th position adds to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE typically involves the use of ring-closing metathesis (RCM) reactions. One efficient method employs a nitro-Grela catalyst at ppm levels to achieve the desired ring closure . The reaction conditions are mild, often carried out at room temperature, and the process yields high enantioselectivity.
Industrial Production Methods
While specific industrial production methods for 6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE are not extensively documented, the general approach involves large-scale RCM reactions using robust catalysts. The scalability of this method makes it suitable for industrial applications, ensuring high purity and yield.
化学反应分析
Types of Reactions
6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The dioxine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) facilitate electrophilic substitution.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE involves its interaction with molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the dioxine ring can form hydrogen bonds with target molecules. These interactions modulate the activity of the target, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
2,3-DIHYDRO-1,4-BENZODIOXINE: Lacks the ethynyl group, resulting in different chemical properties.
6-METHYL-2,3-DIHYDRO-1,4-BENZODIOXINE: Contains a methyl group instead of an ethynyl group, affecting its reactivity.
6-ETHYNYL-4,4-DIMETHYL-2,3-DIHYDRO-1-BENZOTHIOPYRAN: Similar structure but with a sulfur atom replacing one oxygen atom.
Uniqueness
6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE is unique due to the presence of the ethynyl group, which imparts distinct reactivity and interaction capabilities. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H8O2 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
6-ethynyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H8O2/c1-2-8-3-4-9-10(7-8)12-6-5-11-9/h1,3-4,7H,5-6H2 |
InChI 键 |
HITCZQWRMRQZGQ-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC2=C(C=C1)OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(triflu](/img/structure/B12064438.png)
![Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]-](/img/structure/B12064441.png)






![Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester](/img/structure/B12064471.png)



